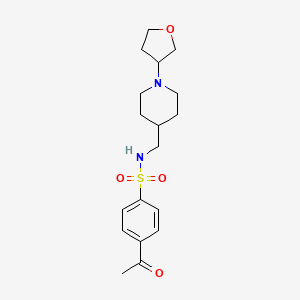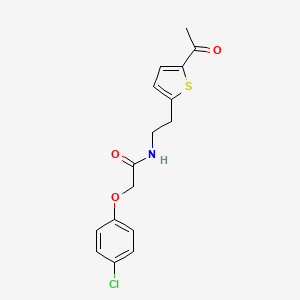
5-Fluoro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Fluoro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrimidine ring, a piperidine ring, and a trifluoromethyl group, among other functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is known to undergo various reactions, including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of fluorine atoms could affect the compound’s reactivity and stability .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group is a common feature in many pharmaceutical drugs due to its ability to enhance biological activity and metabolic stability . The presence of this group in the compound suggests its potential use in the development of new medications. For instance, the compound could be investigated for its pharmacokinetics, where researchers could study how the body absorbs, distributes, metabolizes, and excretes it. This could lead to the discovery of new drugs with improved efficacy and safety profiles.
Agrochemical Research
Compounds with a trifluoromethyl group have been used in the development of agrochemicals, such as pesticides and herbicides . The unique physicochemical properties conferred by the fluorine atoms can lead to compounds with enhanced activity against pests and improved environmental stability. Research into the application of 5-Fluoro-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine in this field could yield new products that help protect crops more effectively.
Catalysis
Fluorinated compounds are known to play a role in catalysis, where they can influence the rate of chemical reactions . The compound could be explored as a potential catalyst or a component of a catalytic system, particularly in reactions where the trifluoromethyl group can impart unique reactivity or selectivity.
Veterinary Medicine
Similar to its potential applications in human medicine, this compound could also be explored for use in veterinary medicine . The development of new veterinary drugs that contain the trifluoromethyl group could lead to treatments that are more effective and have fewer side effects for animals.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O3S/c18-14-8-22-16(23-9-14)27-15-2-1-7-24(10-15)28(25,26)11-12-3-5-13(6-4-12)17(19,20)21/h3-6,8-9,15H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMJOTOAXUQUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2875938.png)







![6-Cyano-N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2875954.png)

